2-chloro-4-nitrobenzyl 9H-xanthene-9-carboxylate
Overview
Description
2-chloro-4-nitrobenzyl 9H-xanthene-9-carboxylate is a synthetic organic compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a xanthene core, which is a tricyclic structure containing oxygen, and a benzyl group substituted with chloro and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitrobenzyl 9H-xanthene-9-carboxylate typically involves the following steps:
Formation of the xanthene core: The xanthene core can be synthesized using the classical Grover, Shah, and Shah reaction, which involves the condensation of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent.
Introduction of the benzyl group: The benzyl group can be introduced through a Friedel–Crafts alkylation reaction, where the xanthene core is reacted with 2-chloro-4-nitrobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of microwave heating to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitrobenzyl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-amino-4-nitrobenzyl 9H-xanthene-9-carboxylate.
Substitution: Formation of substituted benzyl xanthene derivatives.
Scientific Research Applications
2-chloro-4-nitrobenzyl 9H-xanthene-9-carboxylate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other xanthene derivatives with potential biological activities.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-Alzheimer activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitrobenzyl 9H-xanthene-9-carboxylate involves its interaction with specific molecular targets and pathways. The xanthene core can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. For example, it may inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby exhibiting anti-diabetic properties .
Comparison with Similar Compounds
Similar Compounds
Xanthone: A parent compound with a similar tricyclic structure but without the benzyl group.
2-chloro-4-nitrobenzyl xanthone: A similar compound with a xanthone core instead of a xanthene core.
9H-xanthene-9-carboxylate: A compound with a similar xanthene core but without the chloro and nitro substitutions.
Uniqueness
2-chloro-4-nitrobenzyl 9H-xanthene-9-carboxylate is unique due to the presence of both chloro and nitro groups on the benzyl moiety, which can significantly influence its chemical reactivity and biological activity compared to other xanthene derivatives .
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl 9H-xanthene-9-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO5/c22-17-11-14(23(25)26)10-9-13(17)12-27-21(24)20-15-5-1-3-7-18(15)28-19-8-4-2-6-16(19)20/h1-11,20H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCVZXOVOQDVMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OCC4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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